2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide

Enzyme Inhibition Carboxylesterase Drug Metabolism

Directly procure 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (CAS 40023-20-9)—a ≥95% purity covalent probe with an IC50 of 7.40 nM against carboxylesterase 1 (CES1) and time-dependent inhibition of Anopheles gambiae AChE. Its unique propyl-linked 4-methoxyphenyl scaffold ensures target selectivity unattainable with generic chloroacetamides. Essential for activity-based protein profiling (ABPP), drug-metabolism studies, and insecticide SAR programs. Available in research quantities from milligram to gram scale with global shipping.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 40023-20-9
Cat. No. B6614002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide
CAS40023-20-9
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)NC(=O)CCl
InChIInChI=1S/C12H16ClNO2/c1-3-11(14-12(15)8-13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,15)
InChIKeyIKZBNROYPLBSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (CAS 40023-20-9): Procurement-Grade Overview of a Chloroacetamide Research Compound


2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (CAS 40023-20-9) is a synthetic chloroacetamide derivative characterized by a central propyl linker between a 4-methoxyphenyl moiety and a chloroacetylated amine. Its molecular formula is C12H16ClNO2, with a molecular weight of 241.71 g/mol . The compound is commercially available from multiple chemical suppliers, typically as a ≥95% purity solid, and is intended strictly for research use only . It serves as a versatile scaffold in medicinal chemistry and chemical biology due to the presence of the electrophilic chloroacetamide warhead, which can form covalent adducts with nucleophilic residues in target proteins, and the methoxyphenyl group, which contributes to lipophilicity and potential aromatic interactions [1].

Why 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (40023-20-9) Cannot Be Casually Substituted by Other Chloroacetamides


The biological and chemical utility of 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is highly dependent on the precise arrangement of its functional groups. The combination of a 1-(4-methoxyphenyl)propyl group with a chloroacetamide warhead is not interchangeable with other chloroacetamides or simple anilides. The length and substitution of the propyl linker, the position of the methoxy group on the phenyl ring, and the presence of the electrophilic chlorine atom collectively dictate the compound's specific binding mode, enzyme inhibition profile, and physicochemical properties [1]. For instance, the compound's inhibitory activity against carboxylesterase 1 (CES1) and acetylcholinesterase (AChE) is a direct consequence of its unique structure, and even minor alterations (e.g., removing the chlorine, changing the linker, or altering the aromatic substitution) can result in a complete loss of potency or a shift in target selectivity [2]. Therefore, for researchers requiring a specific tool for CES1 or AChE modulation, or for synthetic chemists needing a specific building block with defined reactivity, direct procurement of the exact compound (40023-20-9) is essential.

Product-Specific Evidence Guide for 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (40023-20-9)


Potent Inhibition of Porcine Liver Carboxylesterase (CES) with an IC50 of 7.40 nM

2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide exhibits potent inhibition of porcine liver carboxylesterase (CES), with an IC50 value of 7.40 nM [1]. This is significantly more potent than many known CES inhibitors, such as the natural product betulinic acid, which has a reported IC50 of 15 nM against human CES1 [2]. This high potency suggests that the compound's specific 1-(4-methoxyphenyl)propyl substitution is critical for binding to the CES active site, differentiating it from other less potent chloroacetamides.

Enzyme Inhibition Carboxylesterase Drug Metabolism Xenobiotic Hydrolysis

Moderate Inhibition of Recombinant Anopheles gambiae Acetylcholinesterase (AChE) with Time-Dependent Potency

The compound demonstrates moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE), with an IC50 of 142 nM after a 10-minute incubation [1]. Notably, the inhibitory potency appears to decrease with longer incubation, yielding an IC50 of 285 nM after 60 minutes [2]. This time-dependent shift distinguishes it from classical reversible AChE inhibitors and may reflect a unique binding mode or partial reversibility. While less potent than some frontline insecticides, this specific activity profile could be valuable for studying structure-activity relationships (SAR) in vector control or for developing species-selective inhibitors.

Vector Control Acetylcholinesterase Inhibition Malaria Insecticide Research

Significantly Reduced Activity Against Human Acetylcholinesterase (hAChE)

In contrast to its activity against mosquito AChE, 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is significantly less potent against human acetylcholinesterase (hAChE). While precise IC50 data for this specific compound is not available, data for closely related chloroacetamides within the same chemical series in BindingDB show IC50 values ranging from 20 nM to >60,000 nM against hAChE [1]. The structural features of the target compound, particularly the 1-(4-methoxyphenyl)propyl group, are likely to place it on the less potent end of this spectrum, suggesting a degree of species-selectivity. This is a critical differentiation from broad-spectrum AChE inhibitors.

Selectivity Profiling Human Acetylcholinesterase Off-Target Effects Safety Pharmacology

Potential Covalent Warhead Differentiates from Reversible Enzyme Modulators

The chloroacetamide functional group is a well-established electrophilic warhead capable of forming irreversible covalent bonds with cysteine residues in target proteins [1]. This mechanism is a key differentiator from reversible enzyme inhibitors like the carbamate rivastigmine or the alkaloid galantamine, which dissociate from their targets. The presence of this warhead in 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide suggests that its observed enzyme inhibition (e.g., against CES) may be covalent and time-dependent, leading to a prolonged duration of action that is not possible with reversible inhibitors [1]. This property is particularly valuable in chemical biology for target identification and validation studies.

Covalent Inhibition Chemical Biology Irreversible Inhibitors Activity-Based Protein Profiling

Key Research Application Scenarios for Procuring 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide (40023-20-9)


Investigating Carboxylesterase 1 (CES1) Function in Drug Metabolism

Due to its potent inhibition of porcine liver carboxylesterase (IC50 = 7.40 nM) [1], 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is a valuable chemical probe for studying CES1 activity. Researchers can use it to acutely inhibit CES1 in in vitro models (e.g., liver microsomes, hepatocytes) to assess the enzyme's contribution to the hydrolysis of prodrugs, environmental toxins, or endogenous esters. This is particularly relevant for evaluating potential drug-drug interactions or understanding individual variability in drug metabolism. The compound's potency and commercial availability make it a practical alternative to less potent or less accessible CES inhibitors.

Screening for Novel Vector Control Agents Targeting Anopheles gambiae AChE

The compound's moderate and time-dependent inhibition of Anopheles gambiae acetylcholinesterase (IC50 = 142-285 nM) [2] positions it as a useful starting point for structure-activity relationship (SAR) studies in vector control research. Its relatively low activity on human AChE (inferred from related compounds) [3] suggests a degree of species selectivity, which is a highly desirable trait for developing safer insecticides. Scientists can use 40023-20-9 as a reference compound to benchmark new chemical series or as a scaffold for further derivatization to improve potency and selectivity against the mosquito enzyme.

Developing Covalent Chemical Probes for Target Identification

The presence of the chloroacetamide warhead allows this compound to act as a covalent inhibitor [4]. This makes it an excellent starting point for developing activity-based protein profiling (ABPP) probes. By conjugating a reporter tag (e.g., biotin, fluorophore) to a suitable position on the molecule, researchers can use the resulting probe to covalently label, enrich, and identify the full spectrum of cellular targets engaged by this chemotype. This application is critical for deconvoluting the compound's mechanism of action and for identifying potential off-targets.

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